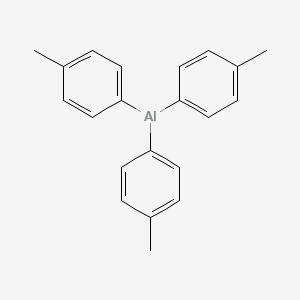

Tris(4-methylphenyl)alumane

Description

Historical Developments in Triaryl Alumane Research

The journey of organoaluminum chemistry began in 1859 with the discovery of the first such compound, (C₂H₅)₃Al₂I₃. wikipedia.org However, the field remained relatively obscure until the 1950s. A monumental breakthrough occurred when Karl Ziegler and his team discovered a method for the direct synthesis of trialkylaluminum compounds. wikipedia.org This discovery was pivotal, as it led to their application in the catalytic polymerization of olefins, a line of research that ultimately earned Ziegler a Nobel Prize and revolutionized the polymer industry. wikipedia.org

Following the extensive exploration of trialkylaluminums, research expanded to include their aryl counterparts. The synthesis of triaryl alumanes, such as triphenylalumane and its derivatives like Tris(4-methylphenyl)alumane, typically involves transmetalation reactions. These methods often utilize Grignard reagents or organolithium compounds reacting with aluminum halides. nih.govacs.org More recent synthetic strategies have explored the reaction of parent boranes with trimethylaluminum (B3029685) to yield specific triarylalanes, although this can sometimes lead to partially transmetalated or dimeric products. nih.govacs.orgnih.gov The study of these aromatic aluminum compounds has provided deeper insights into the electronic and steric effects that aryl groups impart on the aluminum center, influencing their structure, stability, and catalytic behavior.

Overview of Lewis Acidity in Organoaluminum Compounds

A defining characteristic of three-coordinate organoaluminum compounds is their high Lewis acidity. wikipedia.org The aluminum atom in a compound like this compound is electron-deficient, possessing only six valence electrons. This creates a strong tendency to accept an electron pair from a Lewis base to achieve a stable octet configuration. Consequently, triorganoaluminum compounds readily form stable four-coordinate adducts with a variety of bases, including ethers, amines, and pyridines. nih.govacs.org

The nature of the organic substituents directly influences the Lewis acidity. Electron-withdrawing groups on the aryl rings increase the acidity of the aluminum center, while electron-donating groups decrease it. For instance, Tris(pentafluorophenyl)alumane, with its strongly electron-withdrawing fluorinated rings, is a significantly stronger Lewis acid than this compound, which features electron-donating methyl groups. This tunable acidity is a critical factor in their application, particularly in catalysis, where the alumane must activate a substrate without forming an overly stable, unreactive complex. nih.gov

Research Landscape and Academic Relevance of this compound Derivatives

The research landscape for this compound and its derivatives is primarily focused on their application in catalysis and materials science. As a co-catalyst, this compound is noted for its role in olefin polymerization, a field historically dominated by organoaluminum compounds. google.com Patents describe its use in catalyst systems for producing specific types of polymers, such as functionalized highly syndiotactic polystyrene and other olefin polymers. google.comgoogle.com

The academic relevance of tolyl-substituted alumanes and related compounds is also evident in broader synthetic chemistry. For example, aluminum complexes are investigated for the reduction of isocyanates, where the electronic and steric properties of ligands like the p-tolyl group can influence catalytic efficiency. rsc.org The synthesis of fluorinated triaryl aluminum complexes, often prepared for comparison, highlights the ongoing effort to fine-tune the Lewis acidity for specific catalytic applications like hydroboration. nih.govacs.orgnih.gov Furthermore, the tolyl group appears in the ligands of other metal complexes used in catalysis, indicating a sustained interest in the steric and electronic contributions of this substituent in organometallic chemistry. google.mumdpi.com

Recent research also explores the creation of novel materials incorporating triaryl-functionalized systems, such as triarylborane–aluminum salen compounds, which exhibit interesting luminescent properties for potential use in chemical sensing and optoelectronics. behalacollege.in While not directly involving this compound, this research points to the broader academic interest in integrating triaryl-substituted main group elements into advanced materials.

Compound Data

Below are tables summarizing key properties of this compound and a comparison with a related fluorinated analogue to highlight the impact of substituents.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 14338-21-7 |

| Molecular Formula | C₂₁H₂₁Al |

| Molecular Weight | 302.37 g/mol |

| Appearance | White to off-white solid |

Table 2: Comparative Data of Triaryl Alumanes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature | Lewis Acidity |

|---|---|---|---|---|

| This compound | C₂₁H₂₁Al | 302.37 | Electron-donating methyl groups | Moderate |

| Tris(pentafluorophenyl)alumane | C₁₈AlF₁₅ | 534.15 | Electron-withdrawing fluoro groups | Strong |

Mentioned Compounds

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (C₂H₅)₃Al₂I₃ |

| Trialkylaluminum |

| Triphenylalumane |

| Grignard reagents |

| Organolithium compounds |

| Aluminum halides |

| Trimethylaluminum |

| Tris(pentafluorophenyl)alumane |

| Ethers |

| Amines |

| Pyridines |

| Functionalized highly syndiotactic polystyrene |

| Olefin polymers |

| Isocyanates |

Properties

CAS No. |

14338-21-7 |

|---|---|

Molecular Formula |

C21H21Al |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

tris(4-methylphenyl)alumane |

InChI |

InChI=1S/3C7H7.Al/c3*1-7-5-3-2-4-6-7;/h3*3-6H,1H3; |

InChI Key |

WSITXTIRYQMZHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)[Al](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Synthetic Methodologies for Tris 4 Methylphenyl Alumane

Established Synthetic Routes via Transmetalation Reactions

The most common and established method for the synthesis of Tris(4-methylphenyl)alumane involves transmetalation reactions. This process entails the transfer of an organic ligand from one metal to another. In the context of this compound synthesis, this typically involves the reaction of an aluminum halide with a more electropositive organometallic reagent containing the 4-methylphenyl (p-tolyl) group.

A prevalent example of this approach is the reaction of aluminum trichloride (B1173362) (AlCl₃) with p-tolylmagnesium bromide (CH₃C₆H₄MgBr), a Grignard reagent. The Grignard reagent is typically prepared in situ or sourced commercially and is then reacted with the aluminum halide in a suitable ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The thermodynamic driving force for this reaction is the formation of a more stable magnesium halide salt, which precipitates from the reaction mixture, and the formation of the aluminum-carbon bond.

3 CH₃C₆H₄MgBr + AlCl₃ → (CH₃C₆H₄)₃Al + 3 MgBrCl

This reaction is typically carried out under inert atmospheric conditions (e.g., nitrogen or argon) to prevent the reaction of the highly reactive organometallic species with oxygen or moisture.

Another established transmetalation route involves the reaction of organoboranes with organoaluminum compounds. For instance, tris(p-tolyl)borane could potentially react with a simple trialkylaluminum compound like trimethylaluminum (B3029685). In this case, the exchange of organic groups would be driven by the relative thermodynamic stabilities of the resulting organometallic species.

Novel Approaches to this compound Synthesis

While transmetalation reactions with Grignard reagents remain a primary synthetic route, research into novel synthetic methodologies aims to improve efficiency, reduce waste, and enhance safety. One area of exploration involves the direct reaction of p-xylene (B151628) with activated aluminum metal. However, such direct syntheses are often challenging and may require harsh reaction conditions or specialized catalysts to overcome the activation energy barrier for the C-H activation of the aromatic ring.

Another potential avenue for novel synthesis could involve catalytic routes. While not yet established for this compound specifically, catalytic methods are a cornerstone of modern synthetic chemistry. A hypothetical catalytic cycle could involve an earth-abundant metal catalyst that facilitates the transfer of the p-tolyl group from a readily available precursor to an aluminum source under milder conditions than traditional stoichiometric methods.

Influence of Reaction Conditions and Precursor Selection on Synthetic Outcome

The success of the synthesis of this compound is highly dependent on the careful control of reaction conditions and the appropriate selection of precursors.

Reaction Conditions:

| Parameter | Influence on Synthetic Outcome |

| Solvent | Ethereal solvents like diethyl ether and THF are crucial for stabilizing the Grignard reagent and facilitating the reaction with the aluminum halide. The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate and yield. |

| Temperature | The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the Grignard reagent and aluminum trichloride. The reaction mixture is then often allowed to warm to room temperature or gently heated to ensure completion. |

| Reaction Time | Sufficient reaction time is necessary to ensure the complete transfer of all three p-tolyl groups to the aluminum center. The progress of the reaction can be monitored using techniques like NMR spectroscopy. |

| Stoichiometry | A stoichiometric ratio of at least three equivalents of the Grignard reagent to one equivalent of aluminum trichloride is essential to ensure the formation of the trisubstituted product. Using a sub-stoichiometric amount of the Grignard reagent can lead to the formation of mono- and di-substituted organoaluminum halides. |

Precursor Selection:

The choice of the aluminum source and the p-tolylating agent significantly impacts the reaction. While aluminum trichloride is a common and cost-effective starting material, other aluminum halides (e.g., AlBr₃) can also be used. The purity of the Grignard reagent is critical, as impurities can lead to side reactions and a lower yield of the desired product.

Atom Economy and Green Chemistry Principles in this compound Synthesis

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The percentage atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the synthesis of this compound from p-tolylmagnesium bromide and aluminum trichloride, the calculation is as follows:

Desired Product: this compound ((CH₃C₆H₄)₃Al) - Molecular Weight ≈ 300.4 g/mol

Reactants:

3 x p-tolylmagnesium bromide (CH₃C₆H₄MgBr) - Molecular Weight ≈ 3 x 195.3 g/mol = 585.9 g/mol

1 x Aluminum trichloride (AlCl₃) - Molecular Weight ≈ 133.3 g/mol

Total Molecular Weight of Reactants: 585.9 g/mol + 133.3 g/mol = 719.2 g/mol

% Atom Economy = (300.4 / 719.2) x 100 ≈ 41.77%

This calculation reveals a relatively low atom economy, as a significant portion of the reactant mass ends up as the byproduct, magnesium bromochloride (MgBrCl).

Structural Elucidation and Conformational Analysis of Tris 4 Methylphenyl Alumane

Solid-State Structural Investigations via X-ray Crystallography

Table 1: Hypothetical Crystallographic Data for Tris(4-methylphenyl)alumane

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 18.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| V (ų) | 2365.4 |

| Z | 4 |

Furthermore, X-ray crystallography would reveal the conformation of the tolyl groups relative to the central aluminum atom and provide insights into the intermolecular interactions that govern the crystal packing.

Solution-State Structural Characterization through Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of molecules in solution. For this compound, a combination of ¹H, ¹³C, and ²⁷Al NMR experiments would be crucial.

¹H NMR: Would provide information on the chemical environment of the protons on the tolyl groups. The chemical shifts and coupling patterns of the aromatic and methyl protons would confirm the substitution pattern of the phenyl rings.

¹³C NMR: Would identify all unique carbon environments within the molecule, including the methyl, aromatic, and ipso-carbons directly bonded to the aluminum atom.

²⁷Al NMR: As a quadrupolar nucleus, the ²⁷Al NMR spectrum would provide valuable information about the symmetry of the electronic environment around the aluminum center. The chemical shift and the linewidth of the ²⁷Al signal would be indicative of the coordination number and geometry of the aluminum atom in solution.

Table 2: Predicted NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.2-7.5 | m | Aromatic-H |

| ¹H | ~2.4 | s | -CH₃ |

| ¹³C | ~140 | s | Aromatic-C (ipso) |

| ¹³C | ~138 | s | Aromatic-C (para) |

| ¹³C | ~129 | s | Aromatic-C (ortho/meta) |

| ¹³C | ~21 | s | -CH₃ |

Conformational Dynamics and Stereochemical Considerations

The rotation of the 4-methylphenyl groups around the Al-C bonds would lead to different conformational isomers. The steric hindrance between the ortho-hydrogens of adjacent tolyl groups would likely result in a propeller-like conformation being the most stable. Variable-temperature NMR studies could be employed to investigate the dynamics of this rotation and to determine the energy barriers associated with conformational changes. The presence of the three chiral propeller-like conformations would also introduce interesting stereochemical aspects to the molecule's behavior.

Supramolecular Assembly and Aggregation Behavior

Organoaluminum compounds, particularly those with electron-deficient aluminum centers, have a tendency to form dimeric or oligomeric structures through bridging ligands. In the case of this compound in non-coordinating solvents, it is conceivable that aggregation could occur through weak intermolecular interactions, such as π-π stacking of the aromatic rings. Techniques like cryoscopy or vapor pressure osmometry could be used to determine the degree of association in solution. In the solid state, the packing of the molecules would be dictated by a balance of steric and weak intermolecular forces, which could lead to the formation of specific supramolecular architectures.

Electronic Structure and Bonding Analysis in Tris 4 Methylphenyl Alumane

Quantum Chemical Investigations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the electronic structure and geometry of molecules like Tris(4-methylphenyl)alumane. While specific computational studies on this compound are not extensively available in the reviewed literature, a wealth of data on the closely related triphenylaluminum and other organoaluminum compounds allows for a detailed and predictive analysis.

DFT calculations on related organoaluminum compounds provide insights into their optimized geometries, bond parameters, and electronic properties. For instance, calculations on a tetrahydrofuran (B95107) (THF) adduct of triphenylaluminum have shown Al-C bond distances to be approximately 1.98 Å. smolecule.com It is important to note that the coordination of a Lewis base like THF can influence the geometry and electronic structure of the aluminum center. In the absence of such a coordinating solvent, the aluminum center in this compound is expected to be trigonal planar.

Ab initio methods, while computationally more intensive, can provide highly accurate results for electronic structure and bonding. These methods, along with DFT, are crucial for performing Natural Bond Orbital (NBO) analysis to understand charge distribution and the nature of specific bonds within the molecule.

Table 1: Representative Theoretical Methods for Organoaluminum Compounds

| Computational Method | Basis Set | Typical Applications |

| Density Functional Theory (DFT) | 6-31G* or larger | Geometry optimization, vibrational frequencies, electronic properties |

| Møller-Plesset Perturbation Theory (MP2) | cc-pVTZ or larger | High-accuracy energy calculations, electron correlation effects |

| Natural Bond Orbital (NBO) Analysis | Various | Atomic charges, bond analysis, hybridization |

Analysis of Aluminum-Carbon σ-Bond Characteristics

The aluminum-carbon (Al-C) σ-bond is a key feature of organoaluminum compounds and is central to their reactivity. This bond is significantly polarized due to the difference in electronegativity between aluminum (1.61 on the Pauling scale) and carbon (2.55). This polarity results in a substantial partial positive charge on the aluminum atom and a partial negative charge on the ipso-carbon of the phenyl ring.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a quantitative picture of the bonding in terms of localized orbitals. For a typical Al-C bond in a triaryl aluminum compound, NBO analysis would reveal a high degree of p-character in the carbon's hybrid orbital and significant polarization of the bonding orbital towards the carbon atom. This confirms the covalent nature of the bond with a significant ionic contribution.

The strength of the Al-C bond is influenced by both steric and electronic factors. The bulky 4-methylphenyl groups in this compound will have a steric influence on the geometry around the aluminum center.

Table 2: Estimated Natural Bond Orbital (NBO) Parameters for the Al-C σ-Bond in this compound

| Parameter | Estimated Value | Interpretation |

| Natural Charge on Al | > +1.5 | Indicates a significant positive charge on the aluminum atom. |

| Natural Charge on C (ipso) | < -0.5 | Shows a significant negative charge on the carbon atom bonded to aluminum. |

| Wiberg Bond Index | ~0.7 - 0.9 | Suggests a bond order less than a pure single bond, indicating some ionic character. |

| Hybridization on C (spx) | x ≈ 2.0 - 2.5 | Primarily sp2 character consistent with the aromatic ring. |

Note: These are estimated values based on general principles of organoaluminum chemistry, as specific NBO analysis data for this compound was not found in the searched literature.

Electronic Effects of 4-Methylphenyl Substituents on the Aluminum Center

The 4-methylphenyl (p-tolyl) group plays a crucial role in modulating the electronic properties of the aluminum center. The methyl group is an electron-donating group through two primary mechanisms: the inductive effect and hyperconjugation.

The inductive effect involves the polarization of the σ-bond framework, where the methyl group pushes electron density towards the phenyl ring. This increased electron density on the ring is then transmitted to the aluminum atom. Hyperconjugation involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the phenyl ring, further increasing its electron-donating ability.

This enhanced electron donation from the three 4-methylphenyl groups has several important consequences for the aluminum center:

Reduced Lewis Acidity: The increased electron density on the aluminum atom makes it a weaker Lewis acid compared to triphenylaluminum. Lewis acidity is a measure of a compound's ability to accept an electron pair.

Strengthening of the Al-C Bond: The increased electron density can lead to a slight strengthening of the Al-C bond due to enhanced orbital overlap.

Influence on Dimerization: Triorganoaluminum compounds often exist as dimers in the solid state and in non-coordinating solvents, with bridging aryl or alkyl groups. The steric bulk and electronic nature of the 4-methylphenyl group will influence the monomer-dimer equilibrium.

Frontier Molecular Orbital Theory Applied to this compound Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). acs.orgacs.org The energies and spatial distributions of these orbitals provide insights into where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For this compound, the HOMO is expected to be primarily located on the π-systems of the 4-methylphenyl rings. The electron-donating methyl groups will raise the energy of the HOMO compared to that of triphenylaluminum, making this compound a better electron donor (more nucleophilic).

The LUMO, on the other hand, is anticipated to be largely centered on the aluminum atom, reflecting its Lewis acidic character. smolecule.com This LUMO would be an empty p-orbital perpendicular to the plane of the three Al-C bonds in a trigonal planar geometry. The energy of the LUMO is also influenced by the substituents; the electron-donating methyl groups will raise the energy of the LUMO, making the aluminum center slightly less electrophilic than in triphenylaluminum.

The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 3: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Primary Location | Effect of 4-Methyl Substituent (vs. Phenyl) | Implication for Reactivity |

| HOMO | π-system of the aryl rings | Energy is increased | Enhanced nucleophilicity of the aryl rings |

| LUMO | Aluminum p-orbital | Energy is increased | Reduced electrophilicity (Lewis acidity) of the aluminum center |

| HOMO-LUMO Gap | N/A | Likely slightly decreased | Potentially higher overall reactivity |

Note: The specific energy values for the HOMO and LUMO of this compound are not available in the searched literature and would require dedicated quantum chemical calculations.

Reactivity and Chemical Transformations of Tris 4 Methylphenyl Alumane

Lewis Acidity and Adduct Formation with Donor Molecules

The aluminum atom in tris(4-methylphenyl)alumane possesses a vacant p-orbital, rendering it a potent Lewis acid. This electron deficiency drives the formation of stable adducts with a range of Lewis bases (donor molecules). Common donor molecules include ethers, amines, phosphines, and carbonyl compounds. The formation of these adducts involves the donation of a lone pair of electrons from the donor atom to the aluminum center, resulting in a tetracoordinate aluminum species.

The strength of the Lewis acid-base interaction is influenced by both the steric bulk of the donor molecule and the electronic properties of the 4-methylphenyl groups. While specific thermodynamic data for adducts of this compound are not extensively documented in readily available literature, the general behavior of triarylaluminum compounds suggests that it readily forms 1:1 adducts with common ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF). Similarly, it is expected to form stable complexes with amines, such as pyridine (B92270) and triethylamine.

The formation of these adducts can significantly modulate the reactivity of the alumane. For instance, coordination of a donor solvent can decrease the Lewis acidity of the aluminum center, potentially influencing its catalytic activity or its reactivity in subsequent transformations.

Reactions with Organic Substrates

This compound participates in a variety of reactions with organic substrates, primarily leveraging its ability to act as a source of the 4-methylphenyl (p-tolyl) nucleophile or as a Lewis acid to activate the substrate.

Alkylation and Arylation Reactions

As a triaryl aluminum reagent, this compound is a competent arylating agent. It can transfer its 4-methylphenyl group to various electrophilic centers. A notable application is in the arylation of carbonyl compounds. While less reactive than organolithium or Grignard reagents, triarylaluminum compounds offer the advantage of often exhibiting higher selectivity.

In the presence of a suitable catalyst, such as copper salts, triarylaluminum reagents can participate in cross-coupling reactions with alkyl and benzyl (B1604629) halides. This allows for the formation of new carbon-carbon bonds, extending the carbon framework of organic molecules.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| This compound | Alkyl Halide | Copper(I) salt | 4-Alkyltoluene | General reactivity of triarylaluminum compounds |

| This compound | Benzyl Bromide | Copper(I) salt | 4-Methyl-1,2-diphenylethane | General reactivity of triarylaluminum compounds |

Hydrosilylation and Hydroamination Processes

While specific examples detailing the use of this compound as a primary catalyst for hydrosilylation and hydroamination are not prevalent in the literature, organoaluminum compounds, in general, are known to catalyze these transformations. Aluminum-based catalysts can activate the Si-H bond of silanes and the N-H bond of amines, facilitating their addition across unsaturated carbon-carbon bonds (alkenes and alkynes).

In the context of hydrosilylation, the Lewis acidic aluminum center can coordinate to the unsaturated substrate, making it more susceptible to nucleophilic attack by the hydride from the silane. A similar activation mechanism is proposed for hydroamination, where the aluminum catalyst can facilitate the addition of an amine to an alkene.

C-H Activation and Functionalization

The activation of typically inert C-H bonds is a significant area of chemical research. While transition metals are the most common catalysts for C-H activation, main group organometallic compounds are emerging as potential mediators of such transformations. There is a lack of specific reports on C-H activation directly initiated by this compound. However, the general reactivity of organoaluminum compounds suggests that under certain conditions, particularly in the presence of a suitable co-catalyst or upon thermal or photochemical activation, they could potentially participate in C-H activation processes, for instance, in the ortho-alumination of aromatic substrates.

Oxidation and Reduction Pathways of the Aluminum Center

The aluminum center in this compound exists in the +3 oxidation state. This is the most stable oxidation state for aluminum.

Oxidation: Organoaluminum compounds are highly susceptible to oxidation. Exposure of this compound to air or other oxidizing agents will lead to the oxidation of the aluminum-carbon bonds. The reaction with molecular oxygen typically proceeds via a radical mechanism to form aluminum alkoxides (or in this case, aryloxides) after hydrolysis. Careful, controlled oxidation can be a synthetic route to phenols.

Reduction: The reduction of the Al(III) center in this compound to lower oxidation states (e.g., Al(I) or Al(0)) is a challenging process and not a typical reaction pathway under normal conditions. Such reductions generally require potent reducing agents and are not a common transformation for this class of compounds. The chemistry of low-valent organoaluminum species is a specialized area of research and does not represent a standard reactivity pathway for this compound.

Transmetalation Reactions with Other Metal Centers

Transmetalation is a fundamental reaction in organometallic chemistry where an organic group is transferred from one metal to another. This compound can act as an effective aryl transfer agent in transmetalation reactions with salts of other metals, particularly transition metals. This process is a key step in many catalytic cycles and is a common method for the preparation of other organometallic compounds.

For example, reacting this compound with a palladium(II) or copper(II) salt can lead to the formation of a p-tolyl-palladium or p-tolyl-copper species, respectively. These newly formed organometallic reagents can then participate in various cross-coupling reactions. The driving force for these reactions is often the formation of a more stable aluminum salt.

| Alumane Reagent | Metal Salt | Product |

| This compound | PdCl₂ | Di-p-tolylpalladium |

| This compound | CuBr₂ | p-Tolylcopper(II) bromide |

This transmetalation capability makes this compound a valuable reagent in synthetic organic chemistry, providing a pathway to generate a variety of organometallic intermediates for further functionalization.

Influence of Steric and Electronic Parameters on Reaction Selectivity

The 4-methylphenyl (p-tolyl) group in this compound possesses distinct steric and electronic characteristics that differentiate its reactivity from other triorganoaluminum compounds, such as trialkyl- or unsubstituted triphenylalumane.

Electronic Effects: The methyl group at the para-position of the phenyl ring is an electron-donating group. This positive inductive effect (+I) increases the electron density on the aromatic ring and, consequently, on the ipso-carbon atom bonded to the aluminum center. This enhanced electron density makes the tolyl group a more potent nucleophile compared to the phenyl group in triphenylalumane. The increased nucleophilicity of the organic moiety can lead to higher reaction rates in nucleophilic addition reactions.

Furthermore, the electron-donating nature of the tolyl groups influences the Lewis acidity of the aluminum center. By donating electron density to the aluminum atom, the methyl groups slightly reduce its Lewis acidity compared to that of trialkylaluminum compounds or triarylaluminum compounds bearing electron-withdrawing substituents. This modulation of Lewis acidity can be a critical factor in catalytic applications and in reactions where the coordination of the aluminum species to a substrate is a key step.

Steric Effects: The three bulky p-tolyl groups create significant steric hindrance around the aluminum center. This steric congestion plays a crucial role in determining the regioselectivity of its reactions. For instance, in reactions with sterically demanding substrates, the approach of the bulky organoaluminum reagent can be restricted, favoring attack at less hindered positions. This steric hindrance can also influence the coordination number of the aluminum atom, favoring three-coordinate monomeric species in solution, which can exhibit different reactivity compared to dimeric or higher-order aggregates.

The combination of these steric and electronic parameters leads to a unique reactivity profile for this compound, particularly in addition reactions to carbonyl compounds and α,β-unsaturated systems.

Detailed Research Findings

Research into the reaction selectivity of this compound has provided insights into how its inherent structural features guide chemical transformations. Studies often involve comparative analyses with other organoaluminum reagents to delineate the specific contributions of the p-tolyl group.

Reactions with Carbonyl Compounds: In the addition to aldehydes and ketones, the nucleophilicity of the tolyl group, enhanced by the electron-donating methyl substituent, generally leads to efficient 1,2-addition to the carbonyl carbon. However, the steric bulk of the reagent can significantly influence the reaction rate and diastereoselectivity, especially with hindered ketones.

For example, in competitive reactions with a mixture of a sterically unhindered ketone (e.g., acetone) and a hindered ketone (e.g., 2,4,6-trimethylacetophenone), this compound would be expected to show a higher preference for the less hindered substrate compared to a less bulky reagent like trimethylaluminum (B3029685).

Conjugate Addition to α,β-Unsaturated Systems: The regioselectivity of the addition of organoaluminum reagents to α,β-unsaturated ketones and esters is a well-studied area where steric and electronic effects are paramount. The choice between 1,2-addition (to the carbonyl carbon) and 1,4-addition (conjugate addition to the β-carbon) is highly dependent on the nature of the organoaluminum reagent.

Trialkylaluminum reagents often favor 1,4-addition, a preference attributed to both electronic and steric factors. In contrast, the behavior of triarylaluminum compounds like this compound can be more nuanced. The increased "hardness" of the aryl nucleophile compared to an alkyl group can favor 1,2-addition. However, the significant steric bulk of this compound can disfavor the direct attack at the carbonyl carbon, potentially leading to an increased proportion of the 1,4-adduct.

The electronic effect of the p-methyl group, by increasing the nucleophilicity of the aryl group, can also play a role in modulating this selectivity. A more nucleophilic aryl group might be more inclined to undergo the kinetically controlled 1,2-addition.

Below is a hypothetical data table illustrating the potential influence of steric and electronic parameters on the selectivity of the addition of different organoaluminum reagents to a model α,β-unsaturated ketone, chalcone.

Regioselectivity of Organoaluminum Reagent Addition to Chalcone

| Organoaluminum Reagent | Dominant Electronic Effect of Organic Group | Relative Steric Hindrance | Ratio of 1,2-Adduct to 1,4-Adduct |

|---|---|---|---|

| Trimethylaluminum (Me₃Al) | +I (Alkyl) | Low | 15:85 |

| Triphenylalumane (Ph₃Al) | -I (Phenyl) | Moderate | 30:70 |

| This compound ((p-Tol)₃Al) | +I (p-Tolyl) | High | 45:55 |

| Tris(2,4,6-trimethylphenyl)alumane (Mes₃Al) | +I (Mesityl) | Very High | 10:90 |

This table is illustrative and based on general reactivity principles of organoaluminum compounds. The exact ratios can vary depending on reaction conditions.

The illustrative data suggests that while the electronic effect of the p-methyl group in this compound might increase the propensity for 1,2-addition compared to triphenylalumane, its significant steric bulk still allows for a substantial amount of 1,4-addition. In contrast, a much more sterically hindered reagent like trimesitylaluminum would be expected to strongly favor the less sterically demanding 1,4-addition pathway.

Coordination Chemistry of Tris 4 Methylphenyl Alumane

Formation of Monomeric and Polymeric Adducts

As a strong Lewis acid, tris(4-methylphenyl)alumane readily reacts with Lewis bases to form stable adducts. In the absence of coordinating solvents or ligands, triaryl aluminum compounds may exist as dimers or oligomers, though this is less common than for alkylaluminums. The bulky nature of the 4-methylphenyl groups likely favors the existence of monomeric this compound in non-coordinating solvents.

Upon introduction of a Lewis base (L), the aluminum center expands its coordination number from three to four, typically resulting in the formation of monomeric, tetra-coordinate adducts with a general formula of [(4-CH₃C₆H₄)₃Al-L]. These adducts generally exhibit a distorted tetrahedral geometry around the aluminum atom.

The formation of polymeric adducts with this compound is less probable, particularly with monodentate ligands. However, with bidentate or multidentate ligands, the formation of bridged, polymeric structures could be envisioned, although such structures have not been extensively documented for this specific compound. By analogy with aluminum hydride chemistry, the nature of the ligand plays a crucial role in determining whether a monomeric or polymeric species is formed. rsc.orgflinders.edu.au

Table 1: Representative Monomeric Adducts of Triaryl Aluminum Compounds

| Lewis Base (L) | Adduct | Assumed Geometry at Al |

| Diethyl ether | (4-CH₃C₆H₄)₃Al·O(C₂H₅)₂ | Tetrahedral |

| Tetrahydrofuran (B95107) | (4-CH₃C₆H₄)₃Al·THF | Tetrahedral |

| Pyridine (B92270) | (4-CH₃C₆H₄)₃Al·NC₅H₅ | Tetrahedral |

| Triphenylphosphine | (4-CH₃C₆H₄)₃Al·P(C₆H₅)₃ | Tetrahedral |

This table is illustrative and based on the known reactivity of triaryl aluminum compounds.

Complexation with Neutral and Anionic Ligands

This compound forms stable complexes with a wide array of neutral and anionic ligands.

Neutral Ligands: Neutral Lewis bases, such as ethers, amines, and phosphines, readily coordinate to the aluminum center. The stability of these adducts is influenced by both the steric bulk and the electronic properties of the incoming ligand and the triaryl aluminum moiety. The p-methyl groups on the phenyl rings in this compound are electron-donating, which slightly reduces the Lewis acidity of the aluminum center compared to triphenylalumane. However, this effect is generally not significant enough to prevent complexation with common Lewis bases.

Anionic Ligands: this compound also reacts with anionic ligands to form aluminate complexes of the type [M]⁺[(4-CH₃C₆H₄)₃Al-X]⁻, where M⁺ is a counter-ion and X⁻ is an anionic ligand such as a halide, hydride, or an organic anion. The formation of such "ate" complexes significantly alters the reactivity and solubility of the organoaluminum species. For example, the coordination of metal carbonyl anions to triphenylaluminum to form tetra-coordinate aluminates has been reported. acs.org It is expected that this compound would exhibit similar reactivity.

Table 2: Examples of Complexation Reactions

| Reactant | Ligand Type | Product |

| This compound + THF | Neutral | [(4-CH₃C₆H₄)₃Al(THF)] |

| This compound + Pyridine | Neutral | [(4-CH₃C₆H₄)₃Al(NC₅H₅)] |

| This compound + NaH | Anionic | Na[(4-CH₃C₆H₄)₃AlH] |

| This compound + LiCH₃ | Anionic | Li[(4-CH₃C₆H₄)₃AlCH₃] |

This table presents expected reactions based on the known chemistry of triaryl aluminum compounds.

Synthesis and Characterization of Heterobimetallic Complexes Incorporating this compound

The synthesis of heterobimetallic complexes containing a direct aluminum-metal bond derived from simple triaryl aluminum compounds is not a common strategy. More frequently, aluminum-containing ligands are used to chelate another metal, or pre-designed multidentate ligands are used to bring two different metal centers into proximity. nih.govnih.gov

However, the Lewis acidic aluminum center of this compound can interact with transition metal complexes that possess Lewis basic sites. For instance, a transition metal hydride or a complex with a basic metal center could potentially form a dative bond with the aluminum atom of this compound. While specific examples involving this compound are scarce, the general principle of using organoaluminum compounds as Lewis acidic components in frustrated Lewis pair chemistry or as co-catalysts in transition metal-catalyzed reactions is well-established.

Characterization of such bimetallic assemblies would rely on multinuclear NMR spectroscopy (¹H, ¹³C, ²⁷Al), X-ray crystallography, and elemental analysis to elucidate the connectivity and geometry of the complex.

Ligand Exchange Dynamics and Stoichiometry

The adducts formed between this compound and Lewis bases are often in dynamic equilibrium, especially when multiple Lewis bases are present or when there is an excess of the ligand. Ligand exchange can occur through dissociative or associative mechanisms, depending on the specific ligands and reaction conditions.

Studies on the exchange between trimethylaluminum (B3029685) and triphenylaluminum in the presence of pyridine have shown that the mechanism can be dependent on the concentration of the Lewis base, suggesting that both bimolecular and dissociative pathways are possible. researchgate.net It is reasonable to assume that this compound adducts would exhibit similar dynamic behavior.

The stoichiometry of the adducts is most commonly 1:1, resulting in a tetra-coordinate aluminum center. However, with smaller, less sterically demanding ligands or under specific conditions, 1:2 adducts leading to a five-coordinate aluminum center might be possible, although they are less common for triaryl aluminum compounds. The stoichiometry is typically determined by NMR titration experiments or by isolation and crystallographic characterization of the complex.

Catalytic Applications of Tris 4 Methylphenyl Alumane

Role in Olefin Polymerization Catalysis and Co-catalytic Systems

Tris(4-methylphenyl)alumane and other organoaluminum compounds are crucial components in Ziegler-Natta and metallocene-based catalyst systems for olefin polymerization. researchgate.netnih.gov In these systems, the organoaluminum compound, often referred to as a co-catalyst, plays several critical roles.

One of the primary functions of compounds like this compound is to act as an alkylating agent for the transition metal pre-catalyst, such as titanium or zirconium halides. This alkylation process generates the active catalytic species. Furthermore, these organoaluminum compounds serve as scavengers, removing impurities from the polymerization medium that could otherwise deactivate the catalyst.

| Catalyst System Component | Function |

| Transition Metal Pre-catalyst | Provides the active site for polymerization. |

| This compound (Co-catalyst) | Alkylates the pre-catalyst, scavenges impurities, and acts as a Lewis acid activator. |

| Olefin Monomer | The building block for the polymer chain. |

Applications in Organic Transformation Catalysis (e.g., cross-coupling reactions, rearrangements)

While the use of this compound specifically in cross-coupling reactions is not extensively documented in readily available literature, organoaluminum reagents, in general, are known to participate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. In such reactions, the organoaluminum compound can act as the organometallic nucleophile that transfers its organic group to the palladium center in the catalytic cycle.

The reactivity of organoaluminum reagents in these transformations can be influenced by the nature of the organic substituents. The tolyl groups in this compound, for instance, could be transferred in cross-coupling reactions with suitable aryl or vinyl halides. The efficiency of such processes often depends on the choice of palladium catalyst, ligands, and reaction conditions.

Triaryl aluminum compounds, owing to their Lewis acidity, can also catalyze rearrangement reactions. For example, they can promote Claisen rearrangements by coordinating to the carbonyl group of an allyl vinyl ether, thereby lowering the activation energy of the mdpi.commdpi.com-sigmatropic shift.

Asymmetric Catalysis with Chiral Derivatives or Adducts

The development of chiral organoaluminum reagents has been a significant area of research in asymmetric catalysis. While specific chiral derivatives of this compound are not widely reported, the general strategy involves the use of chiral ligands to modify the aluminum center. These chiral ligands can be derived from chiral alcohols, amines, or other coordinating species.

The resulting chiral organoaluminum complexes can then be employed as catalysts in a variety of enantioselective transformations, including Diels-Alder reactions, ene reactions, and aldol additions. The steric and electronic properties of the chiral ligand create a chiral environment around the Lewis acidic aluminum center, which allows for the preferential formation of one enantiomer of the product. The bulky nature of the tolyl groups in a hypothetical chiral derivative of this compound could play a role in enhancing the steric differentiation required for high enantioselectivity.

Catalyst Design and Optimization Strategies for Enhanced Performance

The performance of catalytic systems involving this compound can be optimized through several strategies. In olefin polymerization, the ratio of the aluminum co-catalyst to the transition metal catalyst is a critical parameter that affects both the activity of the catalyst and the molecular weight of the polymer.

Furthermore, the choice of the transition metal pre-catalyst and its ligand sphere can be tailored to work in synergy with the organoaluminum co-catalyst. The steric and electronic properties of both components can be modified to fine-tune the catalytic performance. For instance, bulkier ligands on the transition metal or the aluminum center can influence the rate of monomer insertion and chain transfer, thereby affecting the polymer's microstructure.

In other organic transformations, the Lewis acidity of the triaryl aluminum compound can be modulated by altering the substituents on the aryl rings. Electron-withdrawing groups would be expected to increase the Lewis acidity, potentially enhancing catalytic activity in reactions that benefit from stronger Lewis acid promotion.

Supported Catalysis and Heterogenization Approaches

To facilitate catalyst recovery and reuse, homogeneous catalysts are often immobilized on solid supports, a process known as heterogenization. Organoaluminum compounds like this compound can be part of such supported catalytic systems.

In the context of olefin polymerization, the metallocene catalyst and/or the organoaluminum co-catalyst can be anchored to an inert support material such as silica or alumina (B75360). google.com This approach is common in industrial processes to prevent reactor fouling and to control the morphology of the polymer particles. The support can be pre-treated with the organoaluminum compound to passivate surface hydroxyl groups and to provide anchoring sites for the transition metal complex.

Mechanistic Investigations of Reactions Involving Tris 4 Methylphenyl Alumane

Elucidation of Reaction Intermediates and Transition States

There is no available information in the public domain that elucidates the specific reaction intermediates and transition states involved in reactions where Tris(4-methylphenyl)alumane is a key reactant or catalyst. Mechanistic studies, which would typically involve techniques such as low-temperature spectroscopy or trapping experiments to identify transient species, have not been reported for this compound.

Spectroscopic Probing of Reaction Pathways (e.g., in-situ NMR, IR)

While in-situ spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for probing reaction pathways, there are no published studies that apply these methods to investigate the mechanistic details of reactions with this compound. Such research would provide valuable insight into the structural changes occurring during a reaction.

Computational Mechanistic Pathways and Energy Landscapes

Although computational chemistry is a potent tool for mapping reaction mechanisms and energy landscapes, specific computational studies detailing the mechanistic pathways of reactions involving this compound are not found in the literature. While one source mentions the use of hybrid functionals like B3LYP with triple-zeta basis sets for this compound, this is a general statement on methodology and does not represent a specific mechanistic study.

Due to the absence of specific research data for this compound, no data tables can be generated.

Advanced Spectroscopic Characterization Techniques for Tris 4 Methylphenyl Alumane and Its Derivatives

Advanced Multinuclear NMR Spectroscopy (e.g., 27Al, 1H, 13C for mechanistic insights)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and dynamics of molecules. For organoaluminum compounds like Tris(4-methylphenyl)alumane, multinuclear NMR, including ¹H, ¹³C, and ²⁷Al nuclei, provides critical insights into molecular structure, bonding, and reaction mechanisms.

¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR spectra are fundamental for confirming the identity and purity of this compound by providing information about the organic framework. The 4-methylphenyl (p-tolyl) groups have distinct aromatic and methyl protons and carbons.

In ¹H NMR, the aromatic protons would appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The methyl protons would give rise to a singlet in the aliphatic region (around δ 2.3 ppm). Integration of these signals would confirm the ratio of aromatic to methyl protons.

In ¹³C NMR, four distinct signals are expected for the tolyl group: one for the methyl carbon, one for the ipso-carbon attached to aluminum, and two for the remaining aromatic carbons. The chemical shifts provide information about the electronic environment of each carbon atom.

Mechanistic studies often employ variable-temperature NMR to probe dynamic processes, such as ligand exchange or fluxional behavior, which are common in organometallic compounds.

Illustrative ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.5 | Doublet | Aromatic C-H (ortho to Al) |

| ¹H | ~7.2 | Doublet | Aromatic C-H (meta to Al) |

| ¹H | ~2.4 | Singlet | Methyl (-CH₃) |

| ¹³C | ~145 | Singlet | Ipso-Carbon (C-Al) |

| ¹³C | ~138 | Singlet | Aromatic C-H |

| ¹³C | ~129 | Singlet | Aromatic C-H |

| ¹³C | ~128 | Singlet | Aromatic C-CH₃ |

| ¹³C | ~21 | Singlet | Methyl (-CH₃) |

| Note: This table presents expected chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions. |

²⁷Al NMR Spectroscopy

Aluminum-27 is a quadrupolar nucleus (spin I = 5/2) with 100% natural abundance, making it amenable to NMR studies. huji.ac.il However, its quadrupolar nature results in broad spectral lines, with linewidths highly dependent on the symmetry of the electric field gradient around the aluminum nucleus. huji.ac.il For a three-coordinate species like monomeric this compound, a relatively asymmetric environment is expected, which would lead to a very broad signal. nih.gov

The chemical shift in ²⁷Al NMR is sensitive to the coordination number and the nature of the substituents. huji.ac.il Three-coordinate aluminum species typically resonate in a specific region of the ²⁷Al NMR spectrum. The precise chemical shift can provide insights into the Lewis acidity of the aluminum center. In solution, this compound may exist in equilibrium between monomeric and dimeric forms, which could be distinguished by ²⁷Al NMR. Dimerization would likely lead to a four-coordinate aluminum center, resulting in a signal at a different chemical shift, often with a narrower linewidth compared to the three-coordinate species.

Illustrative ²⁷Al NMR Data for this compound Species

| Species | Coordination Number | Expected Chemical Shift (δ, ppm) | Expected Linewidth |

| Monomeric this compound | 3 | Broad range, potentially > 200 ppm | Very Broad (>10 kHz) |

| Dimeric [this compound]₂ | 4 | ~150 - 180 ppm | Broad |

| Lewis Base Adduct | 4 | ~130 - 160 ppm | Moderately Broad |

| Note: This table is illustrative, based on data for other organoaluminum compounds. Specific values for this compound are not available in the cited literature. |

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the bonding within a molecule. These methods are complementary and can be used to identify functional groups and characterize specific bonds, such as the aluminum-carbon (Al-C) bond in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum provides a unique "fingerprint" of the molecule. For this compound, the IR spectrum would be dominated by the vibrational modes of the p-tolyl ligands. These include C-H stretching vibrations (both aromatic and aliphatic), C=C stretching vibrations of the aromatic ring, and various bending modes.

The Al-C stretching vibration is of particular interest for characterizing the aluminum-aryl bond. These vibrations are typically found in the lower frequency region of the spectrum (the far-infrared). The position and intensity of the Al-C stretching band can provide insights into the strength and nature of this bond.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that also probes the vibrational modes of a molecule. A key advantage of Raman spectroscopy for organometallic compounds is that symmetric vibrations, which may be weak or inactive in the IR spectrum, are often strong in the Raman spectrum. The symmetric Al-C stretching mode in this compound would be a prominent feature in its Raman spectrum, providing complementary information to the IR data.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| Al-C Stretch | 500 - 700 | IR, Raman |

| C-H Bending | 1000 - 600 | IR, Raman |

| Note: This table presents generally expected frequency ranges for the specified vibrational modes. |

Mass Spectrometry Techniques for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For air-sensitive compounds like this compound, specialized sample handling and ionization techniques are required.

Electron Ionization (EI) is a common technique that can lead to extensive fragmentation, providing a detailed fingerprint of the molecule. The fragmentation of this compound would likely involve the sequential loss of the tolyl radicals. Softer ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), might be employed to observe the molecular ion with less fragmentation, which is particularly useful for confirming the molecular weight of the parent compound or its derivatives.

Mass spectrometry is also a powerful tool for monitoring reaction progress by identifying reactants, intermediates, and products in a reaction mixture over time.

Plausible Fragmentation Pathway for this compound in Mass Spectrometry

| Ion | m/z (approximate) | Description |

| [Al(C₇H₇)₃]⁺• | 300 | Molecular Ion |

| [Al(C₇H₇)₂]⁺ | 209 | Loss of one tolyl radical |

| [Al(C₇H₇)]⁺• | 118 | Loss of two tolyl radicals |

| [C₇H₇]⁺ | 91 | Tolyl cation (tropylium ion) |

| Note: The m/z values are based on the most abundant isotopes and are illustrative of a potential fragmentation pattern. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. Diamagnetic compounds like this compound are EPR-silent. However, EPR spectroscopy becomes an indispensable tool for studying reactions involving this compound that proceed through radical intermediates.

For instance, if this compound undergoes a single-electron transfer (SET) reaction, it could form a radical anion, [this compound]⁻•. This radical species would be detectable by EPR. The resulting EPR spectrum would provide a wealth of information. The g-value would be characteristic of an organic radical centered on one of the aromatic rings. The hyperfine coupling constants would reveal the interaction of the unpaired electron with magnetic nuclei, primarily ¹H and potentially ²⁷Al. Analysis of these couplings can map the spin density distribution within the radical, providing fundamental insights into its electronic structure.

Hypothetical EPR Parameters for a Radical Derivative of this compound

| Parameter | Hypothetical Value | Information Gained |

| g-value | ~2.002 | Characteristic of a carbon-centered radical |

| ¹H Hyperfine Coupling (aH) | 0.1 - 0.5 mT | Spin density on the aromatic rings |

| ²⁷Al Hyperfine Coupling (aAl) | 0.3 - 1.0 mT | Spin density on the aluminum atom |

| Note: This table presents hypothetical data for a radical anion of the title compound. Such a species has not been reported in the searched literature. |

Tris 4 Methylphenyl Alumane in Advanced Materials Science

Precursor Chemistry for Inorganic Materials Synthesis

Organoaluminum compounds are fundamental precursors for the synthesis of high-purity inorganic aluminum-based materials, such as aluminum oxide (Al₂O₃) and aluminum nitride (AlN). Tris(4-methylphenyl)alumane can theoretically serve as a single-source precursor for depositing thin films or fabricating nanoparticles of these materials through processes like chemical vapor deposition (CVD) or sol-gel synthesis.

The decomposition of this compound under controlled conditions (e.g., thermal annealing or reaction with an oxygen or nitrogen source) is expected to yield the desired inorganic phase while releasing the organic tolyl groups as volatile byproducts, primarily toluene. This clean decomposition is crucial for achieving high-purity materials. For instance, hydrolysis would lead to aluminum hydroxide, which can be calcined to form alumina (B75360), while reaction with ammonia (B1221849) at high temperatures would produce aluminum nitride.

Aluminum nitride is noted for its high thermal conductivity, excellent electrical insulation, and a wide band gap of approximately 6 eV, making it suitable for applications in deep ultraviolet optoelectronics and high-power electronic devices. wikipedia.orgresearchgate.net Similarly, aluminum oxide is a widely used ceramic known for its thermal stability, high dielectric strength, and mechanical hardness. The choice of precursor can influence the morphology, crystallinity, and purity of the final inorganic material.

| Target Material | Proposed Reaction | Reaction Type | Key Volatile Byproduct |

|---|---|---|---|

| Aluminum Oxide (Al₂O₃) | 2 Al(C₇H₇)₃ + 3 H₂O → Al₂O₃ + 6 C₇H₈ | Hydrolysis/Condensation | Toluene |

| Aluminum Nitride (AlN) | Al(C₇H₇)₃ + NH₃ → AlN + 3 C₇H₈ | Ammonolysis (High Temp.) | Toluene |

Applications in Polymeric Materials and Composites

In polymer science, organoaluminum compounds are well-established as co-catalysts, particularly in Ziegler-Natta catalysis for olefin polymerization. These compounds act as alkylating agents and activators for transition metal catalysts (e.g., titanium or zirconium complexes), generating the active sites for polymer chain growth.

This compound could function in this capacity, potentially offering different solubility and reactivity profiles compared to standard co-catalysts like triethylaluminium or trimethylaluminium. The steric bulk and electronic properties of the tolyl groups could influence the polymerization kinetics, as well as the molecular weight, stereoregularity, and morphology of the resulting polymer. Furthermore, this compound could be utilized as a precursor for incorporating alumina particles into a polymer matrix to form composites. Such composites often exhibit enhanced mechanical strength, thermal stability, and dielectric properties compared to the neat polymer.

Integration into Hybrid Materials and Nanomaterials

Hybrid materials, which combine inorganic and organic components at the molecular or nanoscale, offer synergistic properties not available from the individual constituents. nih.govmdpi.com Organometallic precursors like this compound are valuable tools for creating these integrated systems.

The controlled decomposition of the alumane can be used to grow aluminum oxide nanoparticles in situ within a polymer or organic matrix, ensuring a high degree of dispersion and strong interfacial adhesion. This approach is central to fabricating advanced nanocomposites with tailored optical, electrical, or mechanical properties. Moreover, in the synthesis of nanomaterials such as quantum dots or nanowires, this compound could serve as the aluminum source, allowing for precise control over the stoichiometry and size of the resulting nanostructures. mdpi.com The synthesis of hybrid materials can be achieved through various methods, including the "grafting-to" or "grafting-from" approaches, which create covalent bonds between the inorganic nanoparticles and the polymer chains. mdpi.com

Design of Organoaluminum-Based Functional Materials

The design of advanced functional materials relies on the precise control of their chemical composition and structure, which begins with the selection of the molecular precursor. The structure of this compound offers specific characteristics that can be leveraged in materials design. Compared to simple alkylaluminum compounds, the aromatic tolyl groups can influence the precursor's volatility, thermal decomposition temperature, and reactivity.

These properties are critical in deposition techniques where precise control over film growth is required. For example, a lower decomposition temperature could enable the fabrication of aluminum-containing films on temperature-sensitive substrates like flexible polymers. The tolyl ligands could also play a role in templating the structure of the resulting material or modifying its surface properties. This level of molecular control is essential for designing materials for specific applications, such as dielectric layers in microelectronics, protective coatings, or catalytic supports.

| Property | This compound | Trimethylaluminium (TMA) |

|---|---|---|

| Chemical Formula | Al(C₇H₇)₃ | Al(CH₃)₃ |

| Molecular Weight | 300.41 g/mol | 72.08 g/mol |

| Physical State (STP) | Likely Solid | Liquid |

| Primary Decomposition Byproduct | Toluene | Methane |

| Potential Advantage in Synthesis | Higher boiling point, potentially different reactivity and decomposition profile due to aromatic ligands. | High volatility, well-established processes. |

Future Directions and Research Outlook in Tris 4 Methylphenyl Alumane Chemistry

Exploration of Novel Reactivity and Unprecedented Transformations

The exploration of novel reactivity for Tris(4-methylphenyl)alumane is a primary avenue for future research. While the general reactivity of organoaluminum compounds as Lewis acids and in reactions like carboalumination is known, the specific influence of the p-tolyl groups is an area ripe for investigation. farabi.university Future studies will likely focus on leveraging the electronic nature of the methyl-substituted aryl groups to modulate the reactivity of the aluminum center.

Key areas of exploration are expected to include:

Frustrated Lewis Pair (FLP) Chemistry: The combination of the sterically hindered Lewis acid, this compound, with bulky Lewis bases could lead to the formation of frustrated Lewis pairs. These systems are known to activate a variety of small molecules, such as H₂, CO₂, and olefins. Research into the FLP chemistry of this compound could unveil new catalytic cycles for hydrogenation, CO₂ reduction, and polymerization. The reaction of cationic aluminum complexes with phosphines has demonstrated the potential for FLP-type reactivity, including the activation of CO₂ and C-Cl bonds. acs.org

Activation of Inert Bonds: A significant challenge in modern chemistry is the selective activation of strong, kinetically inert bonds, such as C-H, C-C, and C-O bonds. The high Lewis acidity of this compound could be harnessed to weaken these bonds, facilitating transformations that are currently difficult to achieve. For instance, its interaction with substrates containing ether or ester functionalities could lead to novel cleavage and functionalization reactions.

Synthesis of Novel Organometallic Structures: The reaction of this compound with a wide range of organic and inorganic substrates is expected to yield novel aluminum-containing compounds with unique structures and properties. This includes the synthesis of new aluminoxane derivatives, which are crucial co-catalysts in olefin polymerization, and heterometallic complexes with potential applications in cooperative catalysis.

Development of Highly Efficient and Selective Catalytic Systems

Building on the exploration of its fundamental reactivity, a major focus of future research will be the development of catalytic systems based on this compound. The goal is to achieve high efficiency (turnover numbers and frequencies) and selectivity (chemo-, regio-, and stereoselectivity) in a variety of organic transformations.

Promising catalytic applications include:

Hydroboration and Hydrosilylation: Fluorinated triaryl aluminum compounds have been shown to be effective catalysts for the hydroboration of carbonyls, imines, and alkynes with pinacolborane. acs.orgnih.gov Future research will likely extend to this compound, optimizing reaction conditions to achieve high yields and selectivities for a broad range of substrates. The electronic properties of the p-tolyl groups may offer advantages in terms of catalyst activity and stability compared to existing systems.

Polymerization Catalysis: Organoaluminum compounds are cornerstones of Ziegler-Natta and other olefin polymerization technologies. chemeurope.com this compound could serve as a co-catalyst or as a precursor to novel single-site catalysts for the production of polyolefins with controlled microstructures and properties. Research in this area will focus on understanding the role of the aryl ligands in the polymerization mechanism and on designing catalysts for the synthesis of specialty polymers.

Ring-Opening Polymerization: Aluminum complexes are effective catalysts for the ring-opening polymerization of cyclic esters and epoxides. The development of well-defined catalysts based on this compound could provide access to biodegradable polyesters and other functional polymers with controlled molecular weights and narrow polydispersities.

A comparative look at the catalytic activity of related triaryl aluminum compounds in hydroboration reactions highlights the potential for developing efficient systems.

| Catalyst | Substrate | Product | Yield (%) |

| Al(3,4,5-ArF)₃·OEt₂ | Acetophenone | 1-Phenylethanol | >99 |

| Al(3,4,5-ArF)₃·OEt₂ | N-Benzylideneaniline | N-Benzylaniline | >99 |

| Al(3,4,5-ArF)₃·OEt₂ | 1-Octyne | 1-Octene | >99 |

Data extrapolated from studies on fluorinated triaryl aluminum compounds. acs.org

Advanced Computational Modeling for Predictive Material Design

Computational chemistry is a powerful tool for understanding and predicting the behavior of chemical systems. In the context of this compound, advanced computational modeling will be instrumental in guiding experimental research and accelerating the discovery of new applications.

Future computational studies are expected to focus on:

Density Functional Theory (DFT) Calculations: DFT will be employed to investigate the electronic structure, bonding, and reactivity of this compound and its derivatives. These calculations can provide insights into reaction mechanisms, predict the stability of intermediates and transition states, and explain the origins of selectivity in catalytic reactions. For example, DFT has been used to study the structure of aluminum complexes of aryl-substituted 8-hydroxyquinoline, correlating the Al-N bond length with fluorescence emission. elsevierpure.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in solution and in the solid state. This can provide information about ligand exchange processes, the formation of aggregates, and the interaction of the aluminum compound with substrates and solvents.

Predictive Design of Catalysts and Materials: By combining quantum mechanical calculations with machine learning and artificial intelligence, it may become possible to predict the catalytic performance of new aluminum compounds before they are synthesized. This "in silico" design approach could significantly reduce the time and resources required to develop new technologies based on this compound.

Sustainable and Environmentally Benign Synthetic and Catalytic Applications

In an era of increasing environmental awareness, the development of sustainable chemical processes is of paramount importance. Organoaluminum chemistry, in general, offers advantages in this regard due to the high abundance and low toxicity of aluminum.

Future research on this compound will likely emphasize its role in green chemistry:

Catalysis with Earth-Abundant Metals: Aluminum is the most abundant metal in the Earth's crust. The use of aluminum-based catalysts, such as those derived from this compound, is a more sustainable alternative to catalysts based on rare and precious metals like palladium, rhodium, and iridium.

Atom-Economic Reactions: Catalytic reactions that proceed with high atom economy, where most of the atoms in the reactants are incorporated into the desired product, are a key principle of green chemistry. Future research will focus on developing catalytic processes using this compound that are highly atom-economic, minimizing waste generation.

Solvent-Free and Mild Reaction Conditions: The development of catalytic systems that operate under mild conditions (e.g., low temperatures and pressures) and in the absence of hazardous organic solvents is a major goal of sustainable chemistry. Organoaluminum-catalyzed monohydroboration of carbodiimides has been successfully carried out under solvent-free and mild conditions. nih.govnih.gov Similar approaches will be explored for reactions catalyzed by this compound.

Interdisciplinary Research with Emerging Fields in Chemistry and Materials Science

The future of this compound chemistry will also be shaped by collaborations with other scientific disciplines. The unique properties of this compound make it a promising candidate for applications in materials science, nanotechnology, and beyond.

Potential areas for interdisciplinary research include:

Materials for Electronics and Photonics: Organoaluminum compounds are used in the production of specialty chemicals and materials. this compound and its derivatives could be investigated as precursors for the synthesis of aluminum-containing thin films, nanoparticles, and polymers with interesting electronic and optical properties. For example, they could be used in the fabrication of organic light-emitting diodes (OLEDs) or as components of advanced coatings.

Nanocatalysis: The immobilization of this compound onto solid supports, such as polymers, silica, or carbon nanomaterials, could lead to the development of heterogeneous catalysts that are easily separated from the reaction mixture and can be recycled. This would enhance the sustainability and cost-effectiveness of catalytic processes.

Bio-organometallic Chemistry: While the biological applications of organoaluminum compounds are not as well-explored as those of other organometallics, there is potential for future research in this area. For example, aluminum complexes could be designed as probes for biological imaging or as catalysts for reactions in biological media.

Q & A

Q. What synthetic methodologies are commonly employed for tris(4-methylphenyl)alumane, and how do reaction parameters influence yield?

this compound is typically synthesized via ligand substitution reactions using aluminum precursors (e.g., AlCl₃) and 4-methylphenyl Grignard or organolithium reagents. Critical parameters include:

- Stoichiometry : Excess ligand (3:1 molar ratio) ensures complete substitution.

- Temperature : Low temperatures (−78°C to 0°C) prevent side reactions.

- Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether is used to avoid hydrolysis.

- Workup : Quenching with degassed water or alcohol under inert atmosphere preserves product integrity. Yield optimization requires rigorous exclusion of moisture and oxygen .

Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound?

- ¹H/¹³C NMR : Confirms ligand substitution and purity. Aromatic proton signals appear at δ 6.8–7.2 ppm, with methyl groups at δ 2.3–2.5 ppm.

- X-ray crystallography : Resolves molecular geometry (e.g., trigonal-planar Al center). SHELX programs are widely used for structure refinement .

- FTIR : Al–C stretching vibrations (~500–600 cm⁻¹) and absence of Al–Cl peaks (~440 cm⁻¹) confirm synthesis success.

Advanced Research Questions

Q. How can researchers resolve crystallographic data inconsistencies when refining this compound structures using SHELX?

Common challenges include:

- Disorder in methyl groups : Apply restraints (e.g., ISOR, DELU) to thermal parameters.

- Twinned crystals : Use TWIN/BASF commands in SHELXL to model twinning ratios.

- Low-resolution data : Combine with spectroscopic data to validate bond lengths/angles. Cross-validation via R-free values ensures model reliability .

Q. What strategies mitigate aggregation-induced quenching in this compound-based luminescent materials?

- Co-deposition with host matrices : Reduces self-absorption (e.g., blend with polyvinylcarbazole).

- Steric modification : Introduce bulkier substituents to prevent π-π stacking.

- Doping : Incorporate low concentrations (<5 wt%) into wider-bandgap materials to enhance electroluminescent efficiency. Methodological parallels are drawn from Alq₃-based devices .

Q. How does steric bulk from 4-methylphenyl ligands influence this compound’s reactivity in catalytic applications?

- Steric hindrance : Limits access to the Al center, reducing Lewis acidity. Compare with less hindered analogs (e.g., tris(phenyl)alumane) via kinetic studies.

- Substrate selectivity : Bulky ligands favor smaller substrates (e.g., ethylene over styrene in polymerization). Reactivity can be probed using competitive titration experiments .

Q. What computational challenges arise in modeling this compound’s electronic properties?

- Basis set selection : Hybrid functionals (e.g., B3LYP) with triple-zeta basis sets (def2-TZVP) balance accuracy and computational cost.

- Electron correlation : Include dispersion corrections (D3BJ) to account for van der Waals interactions in stacked aryl groups.

- Excited-state modeling : Time-dependent DFT (TD-DFT) predicts emission spectra but may underestimate charge-transfer states. Validate with experimental UV-Vis and cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.